methyl 3-bromo-5-ethynylbenzoate
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Overview
Description
Methyl 3-bromo-5-ethynylbenzoate is an organic compound that has garnered significant interest in scientific research and industry due to its diverse range of applications. It belongs to the family of benzoic acid derivatives and is commonly used as a building block for various functional organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-ethynylbenzoate typically involves the bromination of methyl 3-ethynylbenzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is monitored and controlled to minimize impurities and maximize yield .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-ethynylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar solvents.
Suzuki–Miyaura Coupling: This reaction uses palladium catalysts and boron reagents under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: The major products are biaryl compounds formed through the coupling of the ethynyl group with another aromatic ring.
Scientific Research Applications
Methyl 3-bromo-5-ethynylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-ethynylbenzoate involves its interaction with molecular targets through its functional groups. The bromine and ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic and nucleophilic interactions, leading to the formation of various products depending on the reaction conditions .
Comparison with Similar Compounds
- Methyl 3-bromo-4-ethynylbenzoate
- Methyl 3-bromo-5-ethynylphenylacetate
Comparison: Methyl 3-bromo-5-ethynylbenzoate is unique due to the specific positioning of the bromine and ethynyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo.
Properties
CAS No. |
1823902-44-8 |
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Molecular Formula |
C10H7BrO2 |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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